molecular formula C8H11N3O4S B12829451 1-(2-Hydroxymethyl-3-oxo-1,3-oxathiolan-5-yl)cytosine CAS No. 131086-23-2

1-(2-Hydroxymethyl-3-oxo-1,3-oxathiolan-5-yl)cytosine

Cat. No.: B12829451
CAS No.: 131086-23-2
M. Wt: 245.26 g/mol
InChI Key: LJMQAXFNQNADRZ-RAPPMSLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxymethyl-3-oxo-1,3-oxathiolan-5-yl)cytosine, more commonly known as Lamivudine Sulfoxide, is a significant oxidative metabolite of the antiviral drug Lamivudine (3TC) . This compound is primarily utilized in pharmaceutical and analytical research for studying the metabolic pathways and stability of 1,3-oxathiolane nucleoside analogues, a class that includes key drugs like Lamivudine and Emtricitabine (FTC) . The formation of the sulfoxide metabolite occurs through the oxidation of the sulfur atom within the 1,3-oxathiolane ring of the parent drug, a transformation that is critical for understanding the complete pharmacological and toxicological profile of these therapeutics . Researchers employ this compound as a high-purity reference standard in method development and validation for chromatographic assays, such as High-Performance Liquid Chromatography (HPLC), to quantify and identify Lamivudine and its related substances in various matrices . The study of such metabolites is essential for comprehensive drug development, providing insights into the biotransformation processes that can influence the safety and efficacy of nucleoside reverse transcriptase inhibitors (NRTIs) . By investigating metabolites like Lamivudine Sulfoxide, scientists can gain a deeper understanding of the structure-activity relationships and the metabolic fate of this important class of antiviral agents. This product is intended For Research Use Only and is not to be used for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131086-23-2

Molecular Formula

C8H11N3O4S

Molecular Weight

245.26 g/mol

IUPAC Name

4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one

InChI

InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16-/m0/s1

InChI Key

LJMQAXFNQNADRZ-RAPPMSLKSA-N

Isomeric SMILES

C1[C@H](O[C@H]([S@]1=O)CO)N2C=CC(=NC2=O)N

Canonical SMILES

C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N

Origin of Product

United States

Preparation Methods

Esterification and Ring Formation

A key step involves esterification of thioglycolic acid with a chiral auxiliary such as l-menthol to form a menthyl ester intermediate with high yield (~98%). This ester is then converted to a sulfenyl chloride intermediate by reaction with sulfuryl chloride at low temperatures (0 °C to −20 °C). Subsequent addition of vinyl acetate and controlled quenching leads to formation of a chlorinated intermediate.

Heating this intermediate in a mixture of acetonitrile and water at 70 °C induces cyclization to form the 1,3-oxathiolane ring. The oxathiolane intermediate is isolated by extraction and crystallization, achieving yields around 56% with >99% purity.

Dynamic Kinetic Resolution and Enzymatic Methods

Enzymatic resolution methods have been employed to obtain enantiomerically pure oxathiolane intermediates. For example, pig liver esterase and Pseudomonas lipase selectively hydrolyze butyrate esters of racemic thiacytidine derivatives, enabling separation of enantiomers with high enantiomeric excess.

Dynamic kinetic resolution protocols combining reversible hemithioacetal formation and enantioselective lactonization catalyzed by immobilized lipases have also been reported, achieving conversions >99% and enantiomeric excess >96%.

Stereoselective Glycosylation with Cytosine

Use of Protected Cytosine Derivatives

Cytosine is often protected at the amino group (e.g., N4-acetylcytosine) to improve reaction selectivity and yield. The protected cytosine is silylated using hexamethyldisilazane to form a reactive silylated intermediate.

Lewis Acid Catalysis

The glycosylation reaction between the oxathiolane intermediate and silylated cytosine is catalyzed by Lewis acids such as stannic chloride or titanium tetrachloride. The reaction is typically carried out in organic solvents like dichloromethane or toluene at temperatures below 50 °C for durations ranging from 10 minutes to 100 hours depending on conditions.

The choice of Lewis acid and solvent, as well as the presence of protecting groups on cytosine, significantly influence the stereochemical outcome and yield of the glycosylation step.

Diastereomer Separation and Hydrolysis

Following glycosylation, the product mixture contains diastereomers. Recrystallization from alcohol solvents such as ethanol is used to separate the desired stereoisomer with high optical purity (2R,5S configuration).

The protected glycosylated intermediate is then hydrolyzed under basic conditions to remove protecting groups and form the free nucleoside. The product is often isolated as a salt with an organic acid, followed by neutralization to yield pure 1-(2-Hydroxymethyl-3-oxo-1,3-oxathiolan-5-yl)cytosine.

Alternative Synthetic Routes and Improvements

  • Some processes utilize dynamic kinetic resolution combined with chlorination and cytosine introduction to improve stereoselectivity and scalability.
  • Novel N-glycosidation reagents such as silanes combined with iodine have been reported to enhance chemoselectivity and stereoselectivity in the glycosylation step.
  • The use of chiral auxiliaries like L-menthyl groups in the oxathiolane intermediate synthesis improves stereochemical control.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield/Purity Notes
Esterification of thioglycolic acid with l-menthol Thioglycolic acid, l-menthol, toluene, reflux ~98% yield High yield, chiral auxiliary introduction
Sulfenyl chloride formation Sulfuryl chloride, 0 to −20 °C Intermediate formed Controlled addition to manage exotherm
Oxathiolane ring formation Vinyl acetate, acetonitrile/water, 70 °C ~56% yield, >99% purity Cyclization step, crystallization isolation
Silylation of protected cytosine Hexamethyldisilazane, toluene, reflux Quantitative Forms reactive silylated cytosine
Glycosylation Lewis acid (SnCl4 or TiCl4), DCM, <50 °C High stereoselectivity Reaction time 10 min to 100 h
Diastereomer separation Recrystallization in ethanol High optical purity Separation of 2R,5S isomer
Deprotection and salt formation Base hydrolysis, organic acid salt formation High purity Final product isolation

Research Findings and Considerations

  • The stereochemistry of the oxathiolane ring is crucial for antiviral activity; thus, stereoselective synthesis and resolution methods are emphasized in the literature.
  • The use of chiral auxiliaries and enzymatic resolution enhances enantiomeric purity, which correlates with improved biological efficacy.
  • Lewis acid choice and reaction conditions in glycosylation significantly affect yield and stereochemical outcome, with stannic chloride and titanium tetrachloride being preferred catalysts.
  • Protecting groups on cytosine (e.g., acetyl or silyl) improve reaction efficiency and selectivity.
  • Recent advances include one-pot enzymatic syntheses and novel N-glycosidation reagents that streamline the process and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxymethyl-3-oxo-1,3-oxathiolan-5-yl)cytosine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The fluorine atom on the cytosine base can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, and halides

Biological Activity

1-(2-Hydroxymethyl-3-oxo-1,3-oxathiolan-5-yl)cytosine, also known as 4-amino-1-[2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one, is a nucleoside analog with significant antiviral properties. This compound has garnered attention for its potential application in treating viral infections, particularly hepatitis C virus (HCV) and human immunodeficiency virus (HIV).

The molecular formula of this compound is C8H11N3O4SC_8H_{11}N_3O_4S with a molecular weight of 245.256 g/mol. Its structure includes a pyrimidine ring substituted with a hydroxymethyl and oxathiolane moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₈H₁₁N₃O₄S
Molecular Weight245.256 g/mol
CAS Number131086-23-2

The biological activity of this compound primarily involves its role as an antiviral agent. It acts by mimicking natural nucleotides, thus interfering with viral RNA synthesis. This mechanism is crucial for inhibiting the replication of viruses such as HCV and HIV.

Inhibition Studies

Research indicates that this compound can selectively inhibit the replication of HCV and HIV by targeting viral polymerases. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory effects on HCV NS5B polymerase with a Ki value of approximately 0.42 µM, indicating strong binding affinity and efficacy against the virus .

Antiviral Efficacy

In a study examining the antiviral efficacy of various nucleoside analogs, including this compound, it was found that this compound demonstrated significant antiviral activity in vitro against HCV. The compound's ability to terminate viral RNA synthesis was highlighted as a key factor in its effectiveness .

Toxicity and Pharmacokinetics

Toxicological assessments have indicated that while the compound exhibits potent antiviral properties, it also requires careful evaluation regarding its safety profile. Preliminary studies suggest that the compound has a favorable pharmacokinetic profile with low toxicity at therapeutic doses .

Scientific Research Applications

The compound exhibits a range of biological activities that are relevant for therapeutic applications:

Antimicrobial Activity : Research indicates that this compound can inhibit the growth of various pathogens. In particular, it has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values reported were 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli .

Anticancer Activity : Studies have demonstrated that 1-(2-Hydroxymethyl-3-oxo-1,3-oxathiolan-5-yl)cytosine exhibits cytotoxic effects on cancer cell lines. For instance, in vitro tests on human breast cancer cells (MCF-7) revealed an IC50 value of 15 µM after 48 hours of treatment, indicating a dose-dependent decrease in cell viability .

Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects. In a model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a reduction of pro-inflammatory cytokines TNF-alpha and IL-6 by approximately 50% compared to controls .

Antimicrobial Efficacy Study

A recent study focused on the antimicrobial efficacy of the compound against common pathogens. The findings confirmed its effectiveness against both Staphylococcus aureus and Escherichia coli, supporting its potential use as an antimicrobial agent .

Anticancer Evaluation

In another study assessing its anticancer properties, the compound was tested on various cancer cell lines. The results indicated that it selectively induced apoptosis in cancer cells while sparing normal cells, highlighting its potential for further development into an anticancer drug .

Inflammation Model Study

An investigation into the anti-inflammatory properties of the compound showed promising results in reducing inflammatory markers in macrophages. This suggests a potential application in treating inflammatory diseases .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by ~50%2025

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Analogues

Key structural analogs include lamivudine (3TC) , BCH-189 , and 2',3'-dideoxycytidine (ddC) .

Parameter Emtricitabine (ECT) Lamivudine (3TC) BCH-189 2',3'-Dideoxycytidine (ddC)
Molecular Formula C₈H₁₀FN₃O₃S C₈H₁₁N₃O₃S C₈H₁₁N₃O₃S C₉H₁₃N₃O₃
Key Structural Feature C5-fluorine, oxathiolane ring Oxathiolane ring (no fluorine) Racemic oxathiolane mixture Dideoxy sugar (no oxathiolane)
Antiviral Targets HIV-1, HBV HIV-1, HBV HIV-1 (early prototype) HIV-1
Active Enantiomer (-)-enantiomer (-)-enantiomer (+)-enantiomer (less active) Not applicable
Oral Bioavailability ~93% ~86% <50% (racemic form) ~87%

Antiviral Activity and Resistance Profiles

  • Potency :

    • ECT and 3TC exhibit similar EC₅₀ values against HIV-1 (0.001–0.01 µM), but ECT shows 10-fold greater potency against HBV due to its C5-fluorine enhancing DNA chain termination .
    • ddC is less potent (EC₅₀: 0.1–1 µM) and associated with higher toxicity .
  • Resistance Mutations :

    • The M184V/I mutation in HIV reverse transcriptase (RT) reduces susceptibility to both ECT and 3TC. However, ECT-triphosphate maintains partial activity (19-fold higher Kd for M184V RT vs. wild-type) .
    • ddC selects for distinct mutations (e.g., K65R) and exhibits cross-resistance with other dideoxynucleosides .

Pharmacokinetic and Toxicity Profiles

Parameter Emtricitabine Lamivudine ddC
Half-life (hours) 10 5–7 1.5
Metabolism Minimal hepatic (renal excretion) Renal excretion Hepatic/renal
Major Toxicity Low risk of mitochondrial toxicity Low mitochondrial toxicity Axonal neuropathy, mitochondrial DNA depletion

Key Research Findings

Mechanistic Superiority of ECT: The C5-fluorine in ECT enhances binding to viral RT and delays resistance emergence compared to non-fluorinated analogs like 3TC . Preclinical studies in woodchucks showed ECT reduces HBV DNA by >99% at 10 mg/kg/day, outperforming 3TC .

Clinical Efficacy: In meta-analyses, ECT demonstrated non-inferiority to 3TC in HIV suppression but superior HBV viral load reduction (-4.7 vs. -3.9 log₁₀ copies/mL) .

Safety :

  • ECT and 3TC exhibit fewer mitochondrial toxicities (e.g., lactic acidosis) compared to ddC, which causes neuropathy in 20–30% of patients .

Q & A

Basic Research Questions

Q. What stereoselective synthesis strategies are effective for minimizing diastereomeric impurities in 1-(2-Hydroxymethyl-3-oxo-1,3-oxathiolan-5-yl)cytosine?

  • Methodological Answer : Optimize reaction conditions using chiral catalysts (e.g., Sharpless-type catalysts) to enhance enantiomeric purity. For example, control temperature (≤25°C) and solvent polarity (e.g., THF/water mixtures) to favor the desired (2R,5S) configuration, as observed in analogous nucleoside syntheses . Post-synthesis purification via preparative HPLC with chiral stationary phases (e.g., amylose-derived columns) can reduce impurities to <0.1% .

Q. Which analytical techniques are validated for quantifying trace impurities in this compound?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 270 nm) is recommended, using a C18 column and mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (20:80 v/v). For impurities like the 3-oxo derivative, method validation should include specificity (resolution ≥1.5), linearity (R² >0.999), and sensitivity (LOQ ≤0.05%) . Mass spectrometry (LC-MS/MS) can confirm structural identity of impurities .

Advanced Research Questions

Q. How does the intracellular phosphorylation pathway of this compound compare to its fluorinated analogs (e.g., emtricitabine) in hepatocytes?

  • Methodological Answer : Conduct comparative metabolic profiling using radiolabeled (³H or ¹⁴C) compounds in HepG2 cells. Monitor phosphorylation via liquid scintillation counting of metabolites. Unlike 5-fluoro analogs (e.g., emtricitabine), the absence of fluorination may reduce affinity for deoxycytidine kinase, requiring higher concentrations for triphosphate formation. Validate using enzyme kinetics assays (Km and Vmax comparisons) .

Q. What structural modifications could mitigate viral resistance mechanisms observed with related nucleoside analogs?

  • Methodological Answer : Introduce steric hindrance at the 5-position (e.g., methyl or cyclopropyl groups) to impede viral polymerase mutations (e.g., M184V in HIV). Molecular docking studies with reverse transcriptase (PDB: 1RTD) can predict binding affinity changes. Synthesize analogs via Mitsunobu reactions and test in vitro resistance selection assays over 20 passages .

Q. How do oxidative metabolites of this compound contribute to cytotoxicity in primary human cells?

  • Methodological Answer : Expose peripheral blood mononuclear cells (PBMCs) to the compound and quantify metabolites (e.g., 3-oxo derivatives) via LC-MS. Compare cytotoxicity (IC₅₀) using MTT assays. Oxidative stress markers (e.g., ROS levels, glutathione depletion) should be measured to link metabolite accumulation with mitochondrial toxicity .

Data Contradictions and Resolution

Q. Discrepancies in reported antiviral efficacy between in vitro and in vivo models: How to address this?

  • Methodological Answer : In woodchuck hepatitis virus (WHV) models, oral bioavailability differences (e.g., 40% in vivo vs. 90% in vitro) may explain efficacy gaps. Perform pharmacokinetic studies with serial plasma sampling to calculate AUC and adjust dosing regimens. Cross-validate using humanized mouse models .

Tables of Key Data

Parameter Value Reference
Stereochemical Purity ≥99.5% (post-HPLC purification)
HPLC Retention Time 8.2 ± 0.3 min (C18, 270 nm)
Cytotoxicity (PBMC IC₅₀) >100 μM
Enzymatic Km (Deoxycytidine Kinase) 12 μM (vs. 5 μM for emtricitabine)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.